Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is also referred to as Vince lactam and is a versatile intermediate in the synthesis of carbocyclic nucleosides .
Synthesis Analysis
The synthesis of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves the reaction with aroyl chloride and the subsequent hydrolysis of the ester group . This provides 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is determined by NMR spectroscopy and mass spectrometry . The structure of all these compounds was unequivocally determined by these methods .
Chemical Reactions Analysis
The amide 3 reacted with various electrophilic reagents to give the addition products . Reaction of 3 with m-chloroperoxybenzoic acid (MCPBA) gave the epoxide 10 . Similarly, the lactone 4 (an isomer of 3) reacted extremely selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be found in databases like PubChem . These databases provide information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .
Scientific Research Applications
Synthesis of Therapeutic Drugs
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is utilized in the synthesis of therapeutic drugs. It serves as a precursor in the chemoenzymatic synthesis of (-)-carbovir, an antiretroviral drug used to treat HIV .
Chemical Research and Development
This compound is involved in the preparation of complex molecules such as (3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, which is an analog of bredinin .
Electrophilic Addition Reactions
It reacts with various electrophilic reagents to yield addition products and has been shown to react with m-chloroperoxybenzoic acid (MCPBA) to give epoxides .
Synthesis of Polyfunctionalised Bicyclic Systems
The compound also reacts selectively with a variety of electrophiles to create a range of polyfunctionalized bicyclic systems, which are valuable in chemical synthesis .
Skeletal Rearrangement Studies
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes skeletal rearrangement when treated with aroyl chloride followed by hydrolysis, leading to the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-azabicyclo[22It’s known that this compound is a versatile intermediate in the synthesis of carbocyclic nucleosides .
Mode of Action
The compound undergoes various reactions with electrophilic reagents. For instance, the amide form of the compound reacts with various electrophilic reagents to give addition products . When reacted with m-chloroperoxybenzoic acid (MCPBA), it forms an epoxide . Similarly, the lactone form of the compound (an isomer) reacts selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 2-azabicyclo[22The compound’s ability to form a variety of polyfunctionalised bicyclic systems suggests that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Ethyl 2-azabicyclo[22Its ability to form a variety of polyfunctionalised bicyclic systems suggests that it may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUKEAWMRSOSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565738 | |
Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
CAS RN |
139927-19-8 | |
Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides under acidic conditions?
A1: Research indicates that treating Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride, followed by hydrolysis, produces 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. Interestingly, these derivatives undergo a stereospecific rearrangement in the presence of trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. [] This rearrangement highlights the intriguing reactivity of this bicyclic system under acidic conditions. You can find the details of this reaction and its proposed mechanism in this research paper: .
Q2: Can Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergo reactions other than rearrangements under acidic conditions?
A2: Indeed, the reaction outcome can differ based on the reaction conditions. While treatment with trifluoroacetic acid in benzene leads to the rearrangement described above, heating 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (a derivative of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) with trifluoroacetic acid in benzene results in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels–Alder cycloaddition. [] This example demonstrates the versatility of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives as building blocks in organic synthesis.
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